molecular formula C10H16 B14677533 (6R)-2,6-dimethylocta-1,4,7-triene CAS No. 33303-12-7

(6R)-2,6-dimethylocta-1,4,7-triene

Cat. No.: B14677533
CAS No.: 33303-12-7
M. Wt: 136.23 g/mol
InChI Key: UVDIEZOBRSTXFC-SNVBAGLBSA-N
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Description

(6R)-2,6-dimethylocta-1,4,7-triene is an organic compound with a unique structure characterized by its three double bonds and two methyl groups. This compound is a member of the terpenes family, which are naturally occurring hydrocarbons produced by a wide variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2,6-dimethylocta-1,4,7-triene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions typically require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R)-2,6-dimethylocta-1,4,7-triene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(6R)-2,6-dimethylocta-1,4,7-triene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6R)-2,6-dimethylocta-1,4,7-triene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-hydroxynorketamine: Known for its rapid antidepressant effects.

    (2R,6R)-6-hydroxy-2,6-dimethylheptanoic acid: Studied for its role in metabolic pathways.

Uniqueness

(6R)-2,6-dimethylocta-1,4,7-triene stands out due to its unique structure and the specific stereochemistry that influences its reactivity and biological activity

Properties

CAS No.

33303-12-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(6R)-2,6-dimethylocta-1,4,7-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8,10H,1-2,7H2,3-4H3/t10-/m1/s1

InChI Key

UVDIEZOBRSTXFC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C=C)C=CCC(=C)C

Canonical SMILES

CC(C=C)C=CCC(=C)C

Origin of Product

United States

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